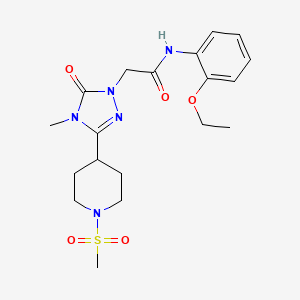

N-(2-ethoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Description

The compound N-(2-ethoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a structurally complex molecule featuring:

- A 1,2,4-triazole ring substituted with a methyl group and a 1-(methylsulfonyl)piperidin-4-yl moiety.

- An acetamide group linked to a 2-ethoxyphenyl substituent.

- A sulfonyl group on the piperidine ring, which may enhance metabolic stability and electronic properties.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-[4-methyl-3-(1-methylsulfonylpiperidin-4-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O5S/c1-4-29-16-8-6-5-7-15(16)20-17(25)13-24-19(26)22(2)18(21-24)14-9-11-23(12-10-14)30(3,27)28/h5-8,14H,4,9-13H2,1-3H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJXPOODYSROAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C(=O)N(C(=N2)C3CCN(CC3)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound that has gained attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluation, and the underlying mechanisms of action, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its biological significance. The presence of a piperidine moiety and an ethoxyphenyl group contributes to its lipophilicity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₃S |

| Molecular Weight | 357.46 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anticancer Activity

Research indicates that compounds containing the triazole structure exhibit significant anticancer properties. In a study evaluating various derivatives, it was found that the target compound inhibited the proliferation of several cancer cell lines, including breast (MDA-MB-231) and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Kinase Inhibition

The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. Preliminary data suggest that it acts as an inhibitor of the mTOR pathway, which is crucial in regulating cell growth and proliferation. The IC50 values for kinase inhibition were reported in the low nanomolar range, indicating potent activity .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has demonstrated anti-inflammatory effects. It was shown to inhibit COX enzymes, with inhibition percentages significantly higher than those of conventional anti-inflammatory drugs like aspirin .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Breast Cancer Study : A study conducted on MDA-MB-231 cells revealed that treatment with the compound resulted in a 70% reduction in cell viability after 48 hours. Mechanistic studies indicated activation of caspase pathways leading to apoptosis.

- Lung Cancer Model : In vivo studies using xenograft models showed that administration of N-(2-ethoxyphenyl)-2-(4-methyl...) significantly reduced tumor size compared to control groups.

Scientific Research Applications

Structure

The compound features a unique arrangement of functional groups that contribute to its chemical properties. The presence of an ethoxyphenyl group, a piperidine moiety, and a triazole ring enhances its reactivity and biological activity.

Medicinal Chemistry

N-(2-ethoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets that could lead to pharmacological effects.

Case Study: Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

- In vitro Studies : Compounds with similar triazole structures have shown efficacy against various cancer cell lines including lung and breast cancer cells. The mechanism often involves the inhibition of specific signaling pathways critical for tumor growth .

- In vivo Studies : Animal models treated with triazole derivatives demonstrated reduced tumor sizes and improved survival rates compared to control groups .

Chemical Biology

The compound is utilized in chemical biology for probing cellular mechanisms. Its ability to modulate enzyme activity makes it a valuable tool in understanding biochemical pathways.

Synthesis Applications

The synthesis of this compound involves multi-step organic reactions that can serve as a model for developing more complex molecules.

Synthetic Route Overview

The synthesis typically includes:

- Formation of the ethoxyphenyl intermediate.

- Introduction of the methylsulfonyl group.

- Finalization through the reaction with piperidine and carboxylic acids.

This process highlights the compound's utility in organic synthesis as an intermediate for generating other biologically active molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences and similarities between the target compound and its analogs:

Key Observations:

- Triazole Substituents: The target’s 1-(methylsulfonyl)piperidin-4-yl group distinguishes it from analogs with aromatic (e.g., pyridinyl in Analog 1) or heterocyclic (e.g., furan in Analog 2) substituents.

- Acetamide Linkage : The ortho-ethoxyphenyl group in the target may confer steric and electronic effects distinct from para-substituted analogs (e.g., Analog 1’s 4-pyridinyl group) .

- Piperidine Modifications : The methylsulfonyl group in the target contrasts with phenylsulfonyl in Analog 3, which could influence solubility and metabolic stability .

Pharmacological and Physicochemical Properties

Anti-Exudative Activity:

Analog 2 demonstrated anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .

Enzyme Inhibition:

Analog 3 showed lipoxygenase inhibitory activity, attributed to its oxadiazole-thioacetamide scaffold . The target’s triazole core and sulfonyl group may offer similar or superior inhibition due to stronger hydrogen-bonding interactions.

Crystallographic Insights:

Studies on N-substituted acetamides (e.g., ) reveal that planarity of the amide group and dihedral angles between aromatic rings (e.g., 48.45°–80.70°) influence molecular packing and stability . The target’s bulky piperidinyl group may reduce planarity, affecting solubility but enhancing target selectivity.

Q & A

Q. What advanced separation techniques are recommended for isolating stereoisomers or regioisomers?

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) for enantiomer resolution.

- Centrifugal partition chromatography (CPC) for scalable separation of regioisomers .

Future Directions

Q. How can smart laboratories enhance research on this compound?

- Autonomous experimentation : AI-controlled reactors adjust parameters (e.g., temperature, stoichiometry) in real time using feedback from inline spectroscopy .

- Data-driven hypothesis generation : Natural language processing (NLP) tools mine literature to propose novel synthetic routes or biological targets .

Q. What role do hybrid computational-experimental frameworks play in optimizing reaction fundamentals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.